molecular formula C14H18N2O4 B12632904 (6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one CAS No. 920802-07-9

(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one

Cat. No.: B12632904
CAS No.: 920802-07-9
M. Wt: 278.30 g/mol
InChI Key: LAYTVJPOBODDFN-LBPRGKRZSA-N
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Description

(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation with palladium on carbon.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

    Oxidation: The morpholine ring can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Palladium on carbon in methanol.

    Substitution: Alkyl or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-tert-Butyl-6-(4-aminophenyl)morpholin-3-one.

    Substitution: Various substituted morpholinones depending on the substituent used.

    Oxidation: N-oxides of the morpholine ring.

Scientific Research Applications

(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)-3-morpholinone: Lacks the tert-butyl group, resulting in different chemical properties and applications.

    4-tert-Butyl-3-morpholinone: Lacks the nitrophenyl group, affecting its reactivity and biological activity.

    4-(4-Aminophenyl)-3-morpholinone: The amino group provides different reactivity compared to the nitro group.

Uniqueness

(6R)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the combination of the tert-butyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic pathways and its applicability in diverse research fields .

Properties

CAS No.

920802-07-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(6R)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)15-8-12(20-9-13(15)17)10-4-6-11(7-5-10)16(18)19/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

LAYTVJPOBODDFN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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